stereochemistry of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
stereochemistry of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
An In-depth Technical Guide to the Stereochemistry of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid
Authored by: A Senior Application Scientist
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) and advanced molecular building blocks is a cornerstone of modern drug development and materials science. This guide provides a comprehensive technical overview of the , a molecule of significant interest due to its structural motifs. We will delve into its molecular architecture, the synthesis of its racemic form, strategies for chiral resolution, and the analytical techniques required for the definitive characterization of its enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemical challenges and solutions associated with 1,2-disubstituted cyclopentane systems.
Introduction: The Significance of Stereoisomerism
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have profound effects on its biological activity, physical properties, and overall function. In drug development, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, the ability to synthesize and characterize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for safety and efficacy.
trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid presents a classic case of stereoisomerism in a disubstituted cycloalkane. Its structure, featuring two stereogenic centers on a conformationally flexible cyclopentane ring, makes it an excellent model for understanding the principles of stereocontrol. The presence of a carboxylic acid handle, a benzoyl group, and a bromine atom provides multiple points for functionalization and interaction with biological targets, such as enzymes.[1] This guide offers a field-proven perspective on navigating the stereochemical landscape of this important molecule.
Molecular Architecture and Stereoisomers
The core of the target molecule is a cyclopentane ring with substituents at the C1 and C2 positions. The descriptor "trans" signifies that the carboxylic acid and the 4-bromobenzoyl groups are located on opposite sides of the ring's plane.[2] This arrangement is generally more stable than the corresponding cis isomer because it minimizes steric hindrance between the two bulky substituents.[1]
The molecule possesses two chiral centers at the C1 and C2 positions. For a 1,2-disubstituted cycloalkane, the maximum number of stereoisomers is 2², or four. These exist as two pairs of enantiomers (one cis pair and one trans pair). Since our focus is the trans isomer, we are dealing with a single pair of enantiomers:
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(1R,2R)-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
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(1S,2S)-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
These two molecules are non-superimposable mirror images of each other and will exhibit identical physical properties (melting point, boiling point, solubility in achiral solvents) except for their interaction with plane-polarized light.[3]
Caption: Enantiomeric pair of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.
Synthesis of the Racemic trans-Mixture
The initial step in accessing the enantiopure forms is typically the synthesis of the racemic mixture. A common and effective method involves a Friedel-Crafts-type acylation. One plausible route is the reaction between cyclopentanecarboxylic acid and 4-bromobenzoyl chloride.[1]
Causality Behind Experimental Choices:
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Reagents: 4-bromobenzoyl chloride is used as the acylating agent due to the high reactivity of the acid chloride functional group. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Anhydrous Conditions: The reaction must be performed under anhydrous (dry) conditions because the acid chloride is highly susceptible to hydrolysis, which would quench the reagent and reduce the yield.[1]
-
Purification: Recrystallization or column chromatography is employed to purify the final product, separating it from unreacted starting materials and side products.[1]
Caption: General workflow for the synthesis of the racemic mixture.
Experimental Protocol: Synthesis of Racemic trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopentanecarboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.
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Acylation: Dissolve 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the racemic trans-product.
Chiral Resolution via Diastereomeric Salt Formation
With the racemic mixture in hand, the next critical step is the separation of the enantiomers. The most established and scalable method for resolving carboxylic acids is through the formation of diastereomeric salts using a chiral base.[4]
Principle of Resolution:
The principle is straightforward: reacting a racemic mixture of an acid (a pair of enantiomers) with a single enantiomer of a chiral base results in the formation of two diastereomeric salts.[4][5]
(R/S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base
These diastereomers are no longer mirror images and thus have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved.[5]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution
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Salt Formation: Dissolve the racemic trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (1.0 eq) in a suitable hot solvent, such as ethanol or acetonitrile. In a separate flask, dissolve an enantiomerically pure chiral amine (e.g., (S)-(-)-α-phenylethylamine) (0.5-1.0 eq) in the same solvent.
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Crystallization: Slowly add the chiral amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
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Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked at this stage. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
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Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and breaks the salt.
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Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will move into the organic layer. Separate the layers and extract the aqueous layer again with the organic solvent.
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Final Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
Stereochemical Characterization and Analysis
Definitive proof of stereochemical identity and purity requires a suite of analytical techniques.
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X-Ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a molecule. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined.[6] Crystal structure analysis of the title compound reveals a network stabilized by hydrogen bonding between carboxylic acid dimers and weak halogen bonding from the bromine atoms.[1]
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse method for determining the enantiomeric excess (e.e.) of a sample. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times.[7]
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Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory).[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of their ratio.[6][8]
Data Summary
The following table summarizes key physical and computed properties for the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BrO₃ | PubChem[9] |
| Molecular Weight | 297.14 g/mol | PubChem[9] |
| Melting Point | 120-122 °C | ChemicalBook[10] |
| pKa (Predicted) | 4.30 ± 0.40 | ChemicalBook[10] |
| IUPAC Name | trans-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid | PubChem[9] |
Conformational Considerations
Unlike the rigid planar structure of benzene or the well-defined chair conformation of cyclohexane, the cyclopentane ring is conformationally flexible. To relieve ring strain, it puckers out of planarity, rapidly interconverting between "envelope" and "half-chair" conformations through a low-energy process called pseudorotation.[1][2] For trans-1,2-disubstituted cyclopentanes, the substituents preferentially occupy pseudo-equatorial positions to minimize steric interactions, which contributes to the overall stability of the trans configuration.[1]
Conclusion
The is a multifaceted topic that requires a systematic and logical approach. The synthesis of the racemate is achievable through standard organic transformations, but the true challenge lies in the efficient separation and characterization of the individual (1R,2R) and (1S,2S) enantiomers. Chiral resolution by diastereomeric salt formation remains a robust and scalable method for this purpose. A multi-pronged analytical approach, leveraging techniques such as chiral HPLC and X-ray crystallography, is essential for validating the stereochemical purity and absolute configuration of the final products. A thorough understanding of these principles is indispensable for any scientist working with this, or structurally related, chiral molecules in a research or drug development setting.
References
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MDPI. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]
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Michigan State University. Ring Conformations. [Link]
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